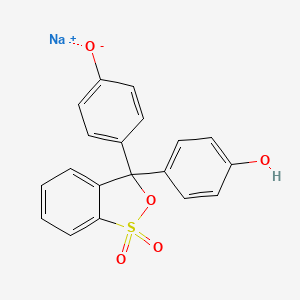

酚红钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

酚红钠盐,也称为酚磺酞钠盐,是一种水溶性阴离子荧光染料。它广泛用作各种科学应用中的pH指示剂,尤其是在细胞培养基中。 该化合物根据溶液的pH值改变颜色,从pH 6.4或以下的黄色过渡到pH 8.2及以上的红色 .

科学研究应用

作用机制

酚红钠盐的主要作用机制是它能够响应pH变化而改变颜色。该化合物根据溶液的pH值以不同的离子形式存在:

- 在低pH值下,它以两性离子形式存在,其中硫酸根带负电荷,酮基带有额外的质子。

- 随着pH值的升高,酮基上的质子丢失,形成黄色带负电荷的离子。

- 在更高的pH值下,羟基失去质子,形成红色离子 .

生化分析

Biochemical Properties

Phenol Red Sodium Salt plays a crucial role in biochemical reactions, particularly in maintaining pH balance in cell cultures . It does not interact directly with enzymes, proteins, or other biomolecules. Instead, it serves as a visual indicator of pH changes that can indirectly reflect metabolic activity .

Cellular Effects

Phenol Red Sodium Salt influences cell function primarily through its role as a pH indicator . Changes in pH can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, Phenol Red Sodium Salt in tissue culture media can act as a weak estrogen, especially with human breast cancer cells .

Molecular Mechanism

The mechanism of action of Phenol Red Sodium Salt is based on its pH-sensitive color change . It does not bind to biomolecules or influence enzyme activity directly. Instead, it changes color in response to pH shifts caused by cellular metabolic activity .

Temporal Effects in Laboratory Settings

Over time, as cells grow and proliferate, the culture media progressively becomes more acidic as the cells consume nutrients and produce metabolites . This results in a color shift in the Phenol Red Sodium Salt from pink-red to orange and yellow, indicating a need to change the media .

Dosage Effects in Animal Models

Currently, there is no available information on the effects of varying dosages of Phenol Red Sodium Salt in animal models. Its primary use is as a pH indicator in cell culture media .

Metabolic Pathways

Phenol Red Sodium Salt is not involved in any metabolic pathways. Its role is to indicate pH changes in the culture media, which can reflect the metabolic activity of the cells .

Transport and Distribution

Phenol Red Sodium Salt is typically added to the culture media and is not actively transported or distributed within cells or tissues . Its distribution is determined by the mixing of the culture media .

Subcellular Localization

Phenol Red Sodium Salt does not have a specific subcellular localization. It is present in the culture media outside the cells and does not enter cells or localize to specific compartments or organelles .

准备方法

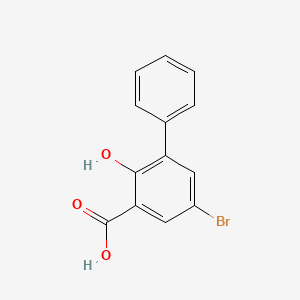

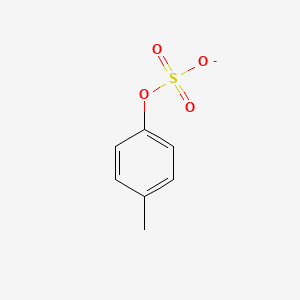

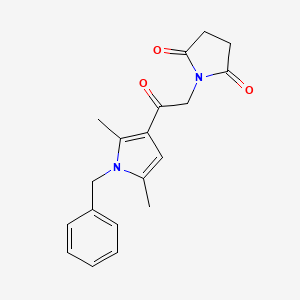

合成路线和反应条件: 酚红钠盐通过酚磺化,然后与邻苯二甲酸酐缩合合成。反应通常包括用硫酸加热苯酚以形成酚磺酸,然后与邻苯二甲酸酐反应生成酚磺酞。 通过用氢氧化钠中和所得化合物获得钠盐 .

工业生产方法: 在工业环境中,酚红钠盐的生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的精确控制,包括温度和pH值,以确保高产率和纯度。 最终产品通常通过重结晶或其他分离技术进行提纯,以去除杂质 .

化学反应分析

相似化合物的比较

酚红钠盐类似于其他pH指示剂,例如:

- 溴百里酚蓝

- 百里酚蓝

- 溴甲酚紫

- 百里酚酞

- 酚酞

独特性: 酚红钠盐因其特殊的pH值转换范围(6.4至8.2)及其在细胞培养基中的应用而独一无二。 与其他一些指示剂不同,它可以作为弱雌激素,这在涉及人类乳腺癌细胞的研究中尤其重要 .

属性

CAS 编号 |

34487-61-1 |

|---|---|

分子式 |

C19H14NaO5S |

分子量 |

377.4 g/mol |

IUPAC 名称 |

sodium;4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |

InChI |

InChI=1S/C19H14O5S.Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19;/h1-12,20-21H; |

InChI 键 |

XXCXGDSGVBROKI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+] |

手性 SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O.[Na] |

Key on ui other cas no. |

34487-61-1 |

物理描述 |

Red crystals; Soluble in water; [MSDSonline] |

Pictograms |

Irritant |

相关CAS编号 |

93839-72-6 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

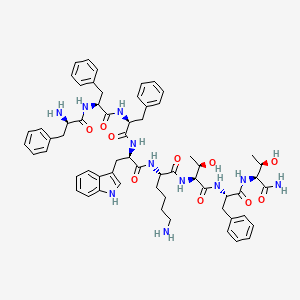

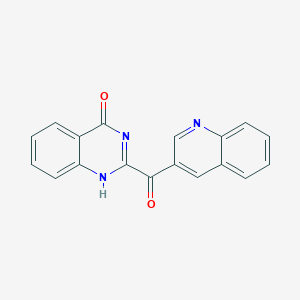

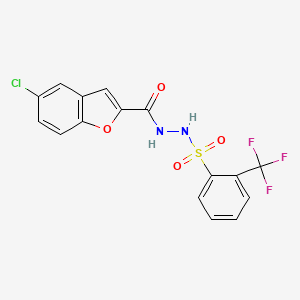

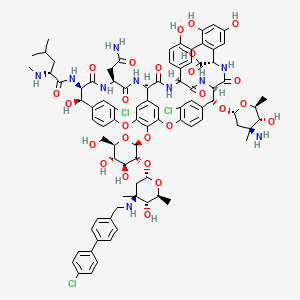

Feasible Synthetic Routes

Q1: What makes Phenol Red Sodium Salt useful in photocatalysis?

A1: Phenol Red Sodium Salt serves as a model pollutant in photocatalysis research. Its degradation under UV-A light can be effectively measured, providing insights into a photocatalyst's efficiency. Studies demonstrate that a composite of Zinc Sulfide and Titanium Dioxide (ZnS-TiO2) exhibits superior photocatalytic activity compared to bare TiO2, TiO2-P25, and ZnS alone in degrading Phenol Red Sodium Salt [, ]. This enhanced activity is attributed to improved charge separation and reduced electron-hole recombination in the ZnS-TiO2 composite.

Q2: How does Phenol Red Sodium Salt behave in a memory device?

A2: Research shows Phenol Red Sodium Salt can function as the active layer in a Write-Once-Read-Many-Times (WORM) memory device []. When sandwiched between Gold (Au) and Indium Tin Oxide (ITO) electrodes, the device displays intriguing charge transport properties. Electron transport dominates under positive sweep voltages, while hole transport prevails under negative sweep voltages. This behavior is attributed to the distinct energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) within the Phenol Red Sodium Salt, as confirmed by Density Functional Theory (DFT) calculations.

Q3: How is the degradation of Phenol Red Sodium Salt confirmed in these studies?

A3: Researchers utilize Chemical Oxygen Demand (COD) measurements to confirm the mineralization of Phenol Red Sodium Salt during photocatalysis [, ]. COD measures the amount of oxygen required to oxidize organic compounds in a water sample, thus reflecting the extent of organic pollutant degradation. A decrease in COD values indicates successful breakdown and mineralization of Phenol Red Sodium Salt.

Q4: What spectroscopic techniques are used to characterize ZnS-TiO2 photocatalysts?

A4: To characterize the ZnS-TiO2 photocatalyst, researchers employed various spectroscopic techniques, including:

- Photoluminescence spectra (PL): Analyzes the electron-hole recombination behavior, providing insights into photocatalytic efficiency [].

Q5: Can you explain the dual mechanism proposed for the degradation of Phenol Red Sodium Salt under sunlight using the ZnS-TiO2 photocatalyst?

A5: While the studies don't delve into specific mechanistic details, the superior performance of ZnS-TiO2 is likely due to a synergistic effect between ZnS and TiO2 []. When exposed to sunlight, both ZnS and TiO2 absorb photons and generate electron-hole pairs. The presence of ZnS facilitates efficient charge separation, preventing rapid recombination of these charge carriers. These photogenerated electrons and holes then participate in redox reactions with adsorbed water and oxygen molecules, producing reactive oxygen species (ROS) like hydroxyl radicals (•OH). These highly reactive ROS subsequently attack and degrade Phenol Red Sodium Salt, leading to its mineralization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)

![2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide](/img/structure/B1663765.png)